molecular formula C19H18FN3O3 B3710108 5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3710108
M. Wt: 355.4 g/mol
InChI Key: OWGGFDASKLOYFA-UHFFFAOYSA-N
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Description

5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dimethylpyrrol ring, and a diazinane-trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrol Ring: The pyrrol ring can be synthesized by reacting 2,5-dimethylpyrrole with 2-fluorobenzaldehyde under acidic conditions to form the intermediate 1-(2-fluorophenyl)-2,5-dimethylpyrrol.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1,3-dimethylbarbituric acid in the presence of a base such as sodium ethoxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane-trione structure, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and receptor modulators. The fluorophenyl group is particularly valuable for enhancing binding affinity and selectivity.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. The presence of the fluorophenyl group can improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves interactions with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding. The pyrrol ring and diazinane-trione structure contribute to the overall stability and reactivity of the compound, allowing it to modulate various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.

    N’-[(E)-(2-Fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide: Another compound with a fluorophenyl group, but with a thiadiazole core, which imparts different reactivity and applications.

Uniqueness

The uniqueness of 5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of a fluorophenyl group with a pyrrol ring and a diazinane-trione structure. This combination provides a versatile platform for chemical modifications and the development of new compounds with diverse applications in research and industry.

Properties

IUPAC Name

5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-9-13(12(2)23(11)16-8-6-5-7-15(16)20)10-14-17(24)21(3)19(26)22(4)18(14)25/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGGFDASKLOYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
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5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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